![molecular formula C19H23N3O3S2 B2824990 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 2034545-35-0](/img/structure/B2824990.png)
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-(isopropylthio)phenyl)acetamide
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Description
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-(isopropylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C19H23N3O3S2 and its molecular weight is 405.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated innovative synthesis methods for compounds with similar benzothiazole and thiadiazole cores, employing techniques such as carbodiimide condensation catalysis and reactions with various reagents to produce derivatives with potential biological activities. These synthesis routes are characterized by their efficiency, yielding novel compounds that are identified through comprehensive analytical techniques including IR, NMR, and X-ray crystallography P. Yu et al., 2014 Matloob Ahmad et al., 2012.
Biological Activities
Several studies have synthesized benzothiazole derivatives to evaluate their antitumor and antioxidant activities. These compounds have shown promising results in vitro against human tumor cell lines and possess moderate to significant radical scavenging activity. The structural diversity of these molecules allows for a broad investigation of their pharmacological potential, highlighting their relevance in the development of new therapeutic agents L. Yurttaş et al., 2015 Sana Aslam et al., 2014.
Antioxidant and Antitumor Evaluation
Compounds with thiadiazole and benzothiazole scaffolds have been evaluated for their antioxidant and antitumor properties, presenting a potential for further modification and optimization in drug development. These evaluations are crucial in identifying new molecules that could lead to effective treatments for various diseases, including cancer and conditions caused by oxidative stress M. Duran et al., 2012.
Molecular Docking Studies
Molecular docking studies on similar compounds have been conducted to understand their mechanism of action, particularly targeting specific enzymes or receptors. These studies help in predicting the binding affinity and activity of novel compounds, guiding the design of more potent and selective agents for therapeutic applications S. Holota et al., 2021.
properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-13(2)26-16-8-5-14(6-9-16)11-19(23)20-15-7-10-17-18(12-15)22(4)27(24,25)21(17)3/h5-10,12-13H,11H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZBFORJEPVNEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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